2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-phenylacetamide
Description
The compound 2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-phenylacetamide (Molecular Formula: C₂₂H₂₃N₅O₃; Molecular Weight: 405.4 g/mol) features a fused imidazo[1,2-b][1,2,4]triazole core with a 4-methoxyphenyl substituent at position 2 and an N-phenylacetamide group at position 6 . Its SMILES notation (COc1ccc(-c2nc3n(n2)C(CC(=O)Nc2ccc(C(C)C)cc2)C(=O)N3)cc1) highlights the methoxy group’s para position on the phenyl ring and the acetamide linkage.
Properties
Molecular Formula |
C19H17N5O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]-N-phenylacetamide |
InChI |
InChI=1S/C19H17N5O3/c1-27-14-9-7-12(8-10-14)17-21-19-22-18(26)15(24(19)23-17)11-16(25)20-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,20,25)(H,21,22,23,26) |
InChI Key |
UUSYDYDRYRJBJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Substituted Anilines and Chloroacetyl Chloride
A foundational approach involves reacting 4-methoxyaniline derivatives with chloroacetyl chloride to form 2-chloro-N-(4-methoxyphenyl)acetamide. Subsequent treatment with sodium azide yields the corresponding azido intermediate, which undergoes Huisgen cycloaddition or thermal cyclization to form the triazole ring. For example:
-
Step 1 : 4-Methoxyaniline reacts with chloroacetyl chloride in acetone with triethylamine to yield 2-chloro-N-(4-methoxyphenyl)acetamide.
-
Step 2 : Azidation with NaN₃ in DMF produces 2-azido-N-(4-methoxyphenyl)acetamide.
-
Step 3 : Cyclization with substituted benzaldehydes under refluxing acetic acid forms the imidazo[1,2-b]triazole core.
Key Data :
Visible-Light-Mediated Regioselective Synthesis
Recent advances employ α-bromo-1,3-diketones and 3-mercapto-1,2,4-triazoles under visible light to achieve regioselective thiazolo-triazole formation. While this method targets thiazolo[3,2-b]triazoles, analogous conditions could adapt to imidazo-triazoles by substituting mercaptoimidazoles.
Example Protocol :
-
Step 1 : React 4-methoxybenzaldehyde with benzene-1,2-diamine in ethanol/HOAc to form 2-(4-methoxyphenyl)-1H-benzo[d]imidazole.
-
Step 2 : Treat with NBS in water under visible light to generate α-bromo intermediates.
-
Step 3 : Cyclize with 3-mercapto-1,2,4-triazole to yield the core.
Advantages :
Microwave-Assisted Amidation
Microwave irradiation accelerates amide bond formation, reducing reaction times from hours to minutes. For example:
Benefits :
Integrated Synthetic Routes
Route A: Sequential Cyclization-Amidation
Overall Yield : 49% (65% cyclization × 76% amidation).
Route B: Convergent Approach
Overall Yield : 58% (89% amidation × 65% cyclization).
Analytical Characterization and Quality Control
Key characterization data for the target compound:
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.68–7.12 (m, 9H, aromatic), 4.42 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃).
Purity Optimization :
-
Recrystallization from CH₂Cl₂/EtOAc improves purity to >98%.
-
Column chromatography (SiO₂, EtOAc/hexane) resolves regioisomers.
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization :
-
Azide Handling :
-
Isomerization Risk :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amide group undergoes hydrolysis under acidic or basic conditions, while the methoxyphenyl substituent participates in demethylation reactions.
| Reaction Type | Reagents/Conditions | Products | Yield | Analytical Confirmation |
|---|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux (4–6 hrs) | Carboxylic acid derivative + aniline | 72–78% | ¹H NMR, IR |
| Methoxy demethylation | BBr₃, CH₂Cl₂, −78°C → RT | Hydroxyphenyl derivative | 65% | LC-MS, UV-Vis |
Key findings:
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Demethylation with BBr₃ selectively cleaves the methoxy group without affecting the imidazo-triazole core.
Oxidation Reactions
The imidazo-triazole core and phenyl rings are susceptible to oxidation under controlled conditions.
| Reaction Type | Reagents/Conditions | Products | Yield | Analytical Confirmation |
|---|---|---|---|---|
| Triazole ring oxidation | KMnO₄, H₂O, 80°C | Imidazo-triazolone derivative | 58% | FT-IR, XRD |
| Phenyl ring hydroxylation | H₂O₂, FeSO₄, pH 6–7 | Catechol derivative | 41% | HPLC, ¹³C NMR |
Key findings:
-
KMnO₄ oxidizes the triazole ring’s NH group to a carbonyl, forming a stable triazolone structure.
-
Hydroxylation occurs preferentially at the para position of the methoxyphenyl group due to steric and electronic effects.
Electrophilic Aromatic Substitution (EAS)
The methoxyphenyl group acts as an electron-rich aromatic system, enabling regioselective EAS.
| Reaction Type | Reagents/Conditions | Products | Yield | Analytical Confirmation |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-methoxyphenyl derivative | 83% | GC-MS, ¹H NMR |
| Sulfonation | ClSO₃H, CH₂Cl₂, RT | 3-Sulfo-4-methoxyphenyl derivative | 76% | Raman, TLC |
Key findings:
-
Nitration occurs at the meta position relative to the methoxy group due to its strong para-directing effect.
-
Sulfonation products exhibit enhanced water solubility, useful for pharmacological formulations.
Cycloaddition Reactions
The imidazo-triazole system participates in [3+2] cycloadditions with dipolarophiles.
| Reaction Type | Reagents/Conditions | Products | Yield | Analytical Confirmation |
|---|---|---|---|---|
| Nitrile oxide addition | CH₃C≡NO, toluene, 110°C | Fused imidazo-isoxazoline adduct | 67% | HRMS, X-ray |
Key findings:
-
The reaction proceeds via a concerted mechanism, forming a bicyclic structure with retained stereochemistry .
Functional Group Modifications
The acetamide side chain can be derivatized to enhance bioactivity.
| Reaction Type | Reagents/Conditions | Products | Yield | Analytical Confirmation |
|---|---|---|---|---|
| Reductive alkylation | NaBH₃CN, RCHO, MeOH | N-Alkylacetamide derivatives | 60–75% | ¹H NMR, ESI-MS |
| Acylation | AcCl, pyridine | Acetylated acetamide derivative | 89% | FT-IR, HPLC |
Key findings:
-
Reductive alkylation introduces hydrophobic groups, improving membrane permeability.
Stability Under Physiological Conditions
| Condition | Observation | Half-Life | Degradation Products |
|---|---|---|---|
| pH 7.4 (37°C) | Slow hydrolysis of amide bond | 12 hrs | Carboxylic acid + aniline |
| UV light (254 nm) | Photooxidation of triazole ring | 2 hrs | Triazolone derivative |
Scientific Research Applications
Structure and Composition
The compound belongs to a class of imidazole derivatives characterized by the following structural features:
- Molecular Formula : CHNO
- Molecular Weight : 342.36 g/mol
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. For instance:
- In vitro Studies : The compound has shown promising results against various cancer cell lines, including SNB-19 and OVCAR-8, with notable percent growth inhibition (PGI) rates. Specific studies reported PGIs exceeding 75% in certain cell lines, indicating strong potential as an anticancer agent .
Other Therapeutic Potentials
Beyond anticancer properties, there are indications that this compound may possess:
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit specific inflammatory pathways, making it a candidate for treating inflammatory diseases .
Pharmacokinetics and ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential:
- Bioavailability : Studies indicate that the compound has favorable bioavailability profiles.
- Metabolic Stability : Initial assessments suggest that it is metabolically stable, which is beneficial for sustained therapeutic effects.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers evaluated the efficacy of the compound against a panel of cancer cell lines using established protocols from the National Cancer Institute (NCI). Results demonstrated significant growth inhibition across multiple lines, with further molecular docking studies revealing potential targets within cancer-related pathways.
Case Study 2: Anti-inflammatory Activity
In silico docking studies were conducted to assess the anti-inflammatory potential of the compound. The results indicated strong binding affinities to key inflammatory mediators such as 5-lipoxygenase (5-LOX), suggesting further exploration into its role as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways, affecting processes such as cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Variations
The imidazo[1,2-b][1,2,4]triazole scaffold is shared across several compounds, but substituents critically influence physicochemical and biological properties. Key analogs include:
Table 1: Structural Comparison of Imidazo-Triazole Derivatives
Key Observations:
- Methoxy Groups: The para-methoxy group in the target compound and 7b likely improves solubility compared to non-polar substituents (e.g., halogens in triazole-thiones ).
- Acetamide vs.
- Synthetic Feasibility : Compound 7b was synthesized in 67% yield , suggesting efficient routes for imidazo-triazole derivatives. The target compound’s synthesis may face challenges due to the acetamide’s bulkiness.
Biological Activity
The compound 2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-phenylacetamide is a member of the imidazo[1,2-b][1,2,4]triazole family, which has garnered interest due to its diverse biological activities. This article synthesizes available research on the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 419.4 g/mol. The structure includes an imidazo[1,2-b][1,2,4]triazole core that is known for its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O4 |
| Molecular Weight | 419.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The imidazo[1,2-b][1,2,4]triazole moiety is recognized for its role in modulating enzyme activity and influencing cellular pathways. This compound may exhibit antimicrobial , anticancer , and anti-inflammatory properties through these interactions.
Antimicrobial Activity
Research indicates that compounds within the imidazo[1,2-b][1,2,4]triazole class exhibit significant antibacterial and antifungal properties. For instance:
- A study demonstrated that derivatives of imidazo[1,2-b][1,2,4]triazoles showed activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial DNA synthesis or interference with cell wall synthesis .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies:
- In vitro assays have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For example, structural modifications in the imidazo[1,2-b][1,2,4]triazole scaffold have been correlated with increased cytotoxicity against various cancer types .
Anti-inflammatory Activity
The anti-inflammatory effects are attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Efficacy : A study reported that imidazo[1,2-b][1,2,4]triazole derivatives exhibited up to 16 times higher antibacterial activity than standard antibiotics against resistant strains .
- Cytotoxicity Profile : Another investigation assessed the cytotoxic effects of similar triazole compounds on various cancer cell lines (e.g., A431 and Jurkat cells), revealing IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl ring was found to enhance biological activity. For example, methyl or methoxy groups at particular positions improved anticancer efficacy .
Q & A
Q. What synthetic strategies are recommended for preparing the compound?
The compound can be synthesized via intermolecular condensation reactions involving precursors such as substituted imidazo-triazolones and phenylacetamide derivatives. For example, analogous compounds were prepared by reacting 4-amino-5-substituted triazole-3-thiols with chloroacetamide derivatives under controlled conditions . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to minimize side reactions. Computational reaction path searches (e.g., quantum chemical calculations) can predict viable intermediates and transition states, reducing trial-and-error experimentation .
Q. How should the compound be stored to ensure stability?
Store the compound in airtight, light-resistant containers at -20°C to prevent hydrolysis or oxidation. Solubility data from analogous compounds suggest DMSO is a suitable solvent for stock solutions, but prolonged storage in aqueous buffers should be avoided due to potential degradation . Pre-formulation studies (e.g., accelerated stability testing under varying pH and temperature) are recommended to define shelf-life.
Q. What characterization techniques are essential for confirming purity and structure?
Use a combination of:
- High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold).
- NMR spectroscopy (1H/13C) to confirm substituent positions in the imidazo-triazolone core .
- High-resolution mass spectrometry (HRMS) for molecular weight validation. Discrepancies in spectral data should prompt re-evaluation of synthetic steps or purification methods.
Q. What safety precautions are required during handling?
Follow Globally Harmonized System (GHS) protocols for compounds with aromatic/heterocyclic motifs:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure.
- Avoid contact with strong oxidizers due to potential exothermic decomposition .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for scale-up?
Employ density functional theory (DFT) to model reaction mechanisms and identify rate-limiting steps. For example, ICReDD’s framework integrates quantum calculations with experimental data to predict optimal catalysts or solvents, reducing development time by 30–50% . Virtual screening of substituent effects (e.g., methoxy vs. ethoxy groups) can also guide regioselective modifications .
Q. What strategies resolve contradictions in biological activity data across studies?
Conduct meta-analyses comparing assay conditions (e.g., cell lines, incubation times) and compound formulations. For instance, discrepancies in IC50 values may arise from differences in DMSO concentration or membrane permeability. Cross-validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) is advised .
Q. How can the compound’s pharmacokinetic profile be improved?
Modify the N-phenylacetamide moiety to enhance metabolic stability. Analogous compounds with fluorinated or methylated aryl groups showed increased plasma half-lives in preclinical models. Pair this with molecular dynamics simulations to predict binding affinity to serum proteins .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
Implement Design of Experiments (DoE) to systematically vary parameters (e.g., stoichiometry, reaction time) and identify critical quality attributes (CQAs). Statistical tools like partial least squares (PLS) regression can correlate process variables with purity outcomes .
Q. How does the compound interact with target enzymes at the molecular level?
Use X-ray crystallography or cryo-EM to resolve binding modes. For example, triazolone derivatives often occupy hydrophobic pockets in kinase active sites. Pair structural data with molecular docking to rationalize selectivity over off-targets .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
Combine RNA sequencing (to identify downstream gene expression changes) and chemical proteomics (to map interactomes). For instance, imidazo-triazolones have been linked to ATP-competitive inhibition in kinases, but off-target effects on redox pathways require validation via knockout models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
